5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine
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Overview
Description
5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyridine ring fused with a pyrrole ring, with a chlorine atom at the 5-position and a dimethoxymethyl group at the 4-position. Pyrrolopyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Mechanism of Action
Target of Action
It’s structurally similar to imidazo[4,5-b]pyridine derivatives, which are known to interact with various targets, including gaba a receptors, proton pump inhibitors, aromatase inhibitors, and nsaids .
Mode of Action
For example, it could act as a positive allosteric modulator of GABA A receptors, enhancing the effect of the neurotransmitter GABA .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Based on its structural similarity to imidazo[4,5-b]pyridine derivatives, it may have diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex heterocyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrrolopyridine oxides.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives with various functional groups.
Scientific Research Applications
5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring structure but differs in the position and type of substituents.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a different fusion pattern and biological activity.
Uniqueness
5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-14-10(15-2)8-6-3-4-12-9(6)13-5-7(8)11/h3-5,10H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGJKUQSSTUXRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C2C=CNC2=NC=C1Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679108 |
Source
|
Record name | 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-92-7 |
Source
|
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(dimethoxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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